Home > Products > Screening Compounds P52859 > {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol - 124751-00-4

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

Catalog Number: EVT-343999
CAS Number: 124751-00-4
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol is a synthetic organic compound often utilized as a protected form of Losartan in organic chemistry research. [, ] Losartan itself is a pharmaceutical compound recognized for its role as an angiotensin II receptor antagonist. [] The trityl group in {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol acts as a protecting group for the tetrazole moiety, facilitating specific chemical manipulations during synthesis.

1. Losartan Potassium * Compound Description: Losartan Potassium is the potassium salt of Losartan, a widely used angiotensin II receptor antagonist primarily prescribed for treating hypertension. Its chemical name is 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, potassium salt. * Relevance: Losartan Potassium shares a nearly identical core structure with {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol. The primary difference lies in the presence of a trityl protecting group on the tetrazole ring in {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol, which is absent in Losartan Potassium. This suggests that {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol could potentially be a synthetic precursor or a protected form of Losartan. [, , , , ]

2. 2-Butyl-4-chloro-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-1H-imidazole-4-methanol* Compound Description: This compound is a crucial intermediate in the synthesis of Losartan Potassium.
Relevance:* This intermediate shares the complete core structure with {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol. The only distinction is the different numbering systems used to name the compounds, which can arise from variations in the priority of substituents according to IUPAC nomenclature rules. This close structural similarity further supports the notion that {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol is closely linked to the synthetic pathway of Losartan. [, ]

3. (2-Butyl-5-chloro-3H-imidazol-4-yl)methanol* Compound Description: This compound is a key intermediate in the synthesis of Losartan, the active component of Losartan Potassium. []* Relevance: This intermediate constitutes a significant portion of the core structure of {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol. The structural resemblance highlights the potential use of (2-Butyl-5-chloro-3H-imidazol-4-yl)methanol as a building block in synthesizing more complex Losartan derivatives or analogs, such as the target compound.

4. 3-tert-Butyl-1-propyl-5-[[2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methyl]-1H-pyrazole-4-carboxylic acid *** Compound Description: This compound (14n in the paper) belongs to a series of 5-(biphenyl-4-ylmethyl)pyrazoles studied for their potent angiotensin II antagonist activity. It exhibited good binding affinity and significant oral activity. [] * Relevance:** This compound belongs to the same chemical class of angiotensin II receptor antagonists as the target compound {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol. They share the biphenyl-tetrazole moiety, which is crucial for binding to the AT1 receptor. The variations in the heterocyclic core (imidazole in the target compound and pyrazole in 14n) and the substituents attached to them suggest that these compounds are part of a broader structure-activity relationship study for optimizing the potency and selectivity of AT1 receptor antagonists.

5. 2-Butyl-4-chloro-1-[[1-[2-(2H-tetrazol-5-yl)phenyl]-1H-indol-4-yl]methyl]-1H-imidazole-5-carboxylic acid (BMS-180560)* Compound Description: This compound (BMS-180560) is described as a potent, specific, and predominantly competitive angiotensin II receptor antagonist that exhibits insurmountable receptor antagonism. []* Relevance: Similar to the target compound {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol, BMS-180560 belongs to the chemical class of angiotensin II receptor antagonists. They both share the essential structural features for AT1 receptor binding: a butyl chain at position 2 of the imidazole ring, a chlorine atom at position 4, and a tetrazole-biphenyl group connected to the imidazole core via a methylene linker. The presence of an indole ring in BMS-180560 instead of the directly linked biphenyl system in the target compound highlights the exploration of different aromatic systems to optimize the interaction with the AT1 receptor.

7. N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N’-pentylurea (Compound 3)* Compound Description: This compound serves as a starting point in a study focused on developing systemically bioavailable acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors with enhanced antiatherosclerotic activity. []* Relevance: Although structurally distinct from {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol, this compound shares the phenyl-imidazole moiety. This shared feature suggests a potential connection through common building blocks or synthetic strategies used in their development, even though their final structures and biological targets differ.

Overview

The compound 2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol is a complex organic molecule primarily classified as an impurity reference material in the pharmaceutical field. It is structurally related to Losartan, an antihypertensive medication that functions as an angiotensin II receptor antagonist. This compound contains several functional groups, including a tetrazole ring and an imidazole moiety, making it significant in medicinal chemistry.

Source

The compound is sourced from various chemical suppliers and is often used for analytical purposes in drug development and quality control. Its molecular formula is C22H23ClN6OC_{22}H_{23}ClN_6O, with a molecular weight of approximately 422.91 g/mol .

Classification

This compound falls under the category of impurity reference materials, particularly in the context of cardiac drugs and beta blockers. It is utilized in research settings to ensure the purity and efficacy of pharmaceutical formulations .

Synthesis Analysis

Methods

The synthesis of 2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol can be achieved through several synthetic routes. One such method involves the condensation of (2-butyl-5-chloro-3H-imidazol-4-yl)methanol with 5-(4-bromomethylbiphenyl-2-yl)-1H-tetrazole. This reaction typically requires specific conditions, including temperature control and the presence of catalysts to facilitate the formation of the desired product .

Technical Details

The reaction conditions may involve solvents such as dimethyl sulfoxide or acetonitrile, and the use of bases like potassium carbonate to promote nucleophilic substitution reactions. The purification of the final product often employs chromatographic techniques to isolate the compound from by-products and unreacted materials.

Molecular Structure Analysis

Data

The accurate mass of this compound is noted as 422.1622 g/mol, confirming its molecular weight .

Chemical Reactions Analysis

Reactions

In terms of chemical reactivity, this compound can participate in various reactions typical for imidazole and tetrazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of chlorine makes it a potential site for further functionalization.

Technical Details

For example, nucleophilic attack on the chlorine atom can lead to the formation of new derivatives that may possess enhanced pharmacological properties. Such reactions are crucial for developing analogs with improved efficacy or reduced side effects.

Mechanism of Action

Process

The mechanism by which 2-butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol exerts its biological effects is closely related to its interaction with angiotensin II receptors. By mimicking endogenous substrates, it inhibits receptor activation, leading to vasodilation and reduced blood pressure.

Data

Research indicates that modifications in the imidazole and tetrazole regions can significantly influence binding affinity and selectivity towards these receptors, thereby affecting therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

This compound exhibits specific physical properties that are essential for its functionality:

  1. Appearance: Typically exists as a solid or crystalline material.
  2. Solubility: Solubility data are not extensively documented but may vary depending on solvent polarity.

Chemical Properties

Chemical properties include stability under various conditions, reactivity with nucleophiles, and susceptibility to hydrolysis due to the presence of hydroxymethyl groups. These factors are critical when considering storage and handling protocols in laboratory settings .

Applications

Scientific Uses

The primary applications of 2-butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol are found in pharmaceutical research:

  1. Analytical Standards: Used as a reference material for quality control in Losartan formulations.
  2. Drug Development: Investigated for potential modifications that could enhance antihypertensive properties or reduce side effects.
  3. Research Tool: Employed in studies exploring receptor interactions and mechanism elucidation in cardiovascular pharmacology.
Introduction to {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

Chemical Identity and Nomenclature

This compound is a key tetrazole-trityl-protected intermediate in the synthesis of sartan-class antihypertensive drugs. Its systematic IUPAC name reflects three core structural elements:

  • A chloro-butylimidazole moiety (2-butyl-5-chloro-imidazole)
  • A biphenyl linker with a trityl-protected tetrazole at the 2'-position
  • A hydroxymethyl group at the 4-position of the imidazole ring

Table 1: Nomenclature and Identifiers

Nomenclature TypeDesignation
IUPAC Name(2-Butyl-5-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-4-yl)methanol
Alternative NameLosartan Potassium Impurity C (trityl-protected form)
CAS Registry150098-04-7
Molecular FormulaC₄₁H₃₇ClN₆O
SMILESCCCCC1=NC(CO)=C(Cl)N1CC2=CC=C(C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C2

Notably, the "1-trityl-1H-tetrazol-5-yl" designation in its traditional name is chemically inaccurate. X-ray crystallographic studies confirm the trityl group actually attaches to the N-2 position of the tetrazole ring (forming a 2-trityl-2H-tetrazole isomer), contradicting historical naming conventions [5]. This misassignment persisted in chemical databases until recent structural elucidation.

Historical Development and Discovery

This compound emerged during the 1990s as pharmaceutical chemists developed synthetic routes for angiotensin II receptor blockers (ARBs) like losartan:

  • Tetrazole protection necessity: The highly acidic tetrazole group (pKa ~4-5) required protection during nucleophilic substitution steps to prevent undesired side reactions and byproducts. The triphenylmethyl (trityl) group was chosen for its steric bulk and ease of removal under mild acidic conditions [5].
  • Synthetic role: It served as a crucial precursor in losartan synthesis before final deprotection. The trityl group shields the tetrazole during the formation of the imidazole-biphenyl linkage [3] [5].
  • Structural misconception: For decades, literature erroneously depicted the trityl group attached to the tetrazole's N-1 position. This was corrected in 2015 when single-crystal X-ray diffraction (SCXRD) analysis of analogous intermediates proved exclusive N-2 attachment in solid state [5].

Table 2: Historical Development Timeline

PeriodDevelopment Milestone
Early 1990sIdentification as synthetic intermediate in losartan production
1990-2015Widespread misrepresentation as N-1-trityl isomer in databases and publications
2015SCXRD confirmation of exclusive N-2-trityl configuration in olmesartan analogs
Post-2015Recognition as losartan process impurity (Impurity C) after acidic deprotection

Significance in Medicinal Chemistry and Organic Synthesis

Role in Sartan Synthesis:

As a protected intermediate, this compound enables two critical phases in ARB manufacturing:

  • Chemoselectivity control: The bulky trityl group prevents tetrazole alkylation during imidazole N-alkylation steps, ensuring correct regiochemistry in the final API [5].
  • Acid-labile protection: The trityl group is cleanly removed under mild acidic conditions (e.g., dilute H₂SO₄) without degrading the complex molecular framework [3] [5].

Source of Process-Related Impurities:

Incomplete protection/deprotection generates critical impurities:

  • N-2 vs N-1 regioisomers: During reprotection, tetrazole anions can form mixtures of N-1 and N-2 substituted isomers. This compound's N-2 configuration was confirmed for the thermodynamically stable product [5].
  • Losartan Impurity C: Acidic deprotection of this intermediate under suboptimal conditions generates the free tetrazole variant (C₂₂H₂₃ClN₆O), designated as a specified impurity in pharmacopeial standards [3].

Table 3: Molecular Characteristics and Analytical Data

PropertyValue/DescriptionSource
Molecular Weight665.23 g/mol [4]
AppearanceWhite to off-white crystalline solid [3]
Storage+5°C, protected from moisture [3]
HRMS (m/z)[M+H]⁺ Calc. for C₄₁H₃₈ClN₆O: 665.2797 [5]
Key Characterization¹H/¹³C/¹⁵N NMR, SCXRD, IR [5]

Synthetic Chemistry Insights:

  • Crystallography: SCXRD analysis of closely related intermediates revealed extended hydrogen-bonding networks (O-H⋯N), explaining crystallization behavior and stability [5].
  • Regioisomerism lessons: This compound exemplifies how tetrazole protecting groups can lead to isomeric impurities if reaction kinetics and thermodynamics aren't balanced. This knowledge now guides next-generation ARB development [5].

Properties

CAS Number

124751-00-4

Product Name

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

Molecular Formula

C41H37ClN6O

Molecular Weight

665.2 g/mol

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3

InChI Key

ZKJNVODQIYQUNQ-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl

Synonyms

2-Butyl-4-chloro-5-hydroxymethyl-1-[[2'-(1H-2-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.